Exocyclic Double Bond Reactivity: Conjugated Dienophile Potential vs. 6-Methyl Analog
The 6-methylidene group introduces an electron-deficient exocyclic alkene conjugated with the benzoxazine-2,4-dione ring, a structural motif not present in the 6-methyl analog (CAS 4692-99-3). While direct kinetic data for this specific compound are unavailable in the primary literature, the class-level reactivity of 4-methylene-1,3-benzoxazine-2-one derivatives has been documented: these exocyclic methylene compounds participate in Diels-Alder cycloadditions that are completely inaccessible to their saturated counterparts [1]. By analogy, 6-methylidene-3,1-benzoxazine-2,4-dione is expected to exhibit dienophilic reactivity that the 6-methyl analog cannot match, making it a differentiated synthetic building block for constructing fused polycyclic systems [2].
| Evidence Dimension | Presence of reactive exocyclic dienophile |
|---|---|
| Target Compound Data | Contains conjugated 6-methylidene group (C=CH2); molecular formula C9H5NO3; MW 175.14 g/mol |
| Comparator Or Baseline | 6-Methyl-3,1-benzoxazine-2,4-dione (CAS 4692-99-3): contains saturated 6-methyl group; C9H7NO3; MW 177.16 g/mol |
| Quantified Difference | Qualitative structural difference: exocyclic double bond present vs. absent. No quantitative cycloaddition rate data available. |
| Conditions | Comparative structural analysis based on molecular formula and functional group presence . |
Why This Matters
For synthetic chemists requiring a dienophile handle for constructing complex heterocyclic scaffolds, this compound offers a unique reactivity profile that the common 6-methyl analog cannot provide.
- [1] NBinno. Controlling Chemical Synthesis: The Role of Substituents in Benzoxazine Formation. 2025. Available at: https://www.nbinno.com/article/other-organic-chemicals/controlling-chemical-synthesis-substituents-benzoxazine-lu (accessed 2026-04-26). View Source
- [2] Al-Qahtani, A.M.A.; Al-Turki, T.M.; Mousa, A.; Khan, M.; Alkhathlan, H.Z.; Nora, P. Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Oriental Journal of Chemistry 2012, 28, 287–295. View Source
